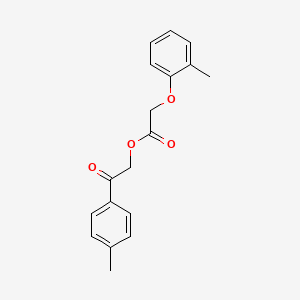
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, also known as MATC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has antitumor activity in animal models of cancer. However, the toxicity and pharmacokinetics of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile have not been fully characterized, and further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, including the development of more efficient synthesis methods, the characterization of its toxicity and pharmacokinetics, and the optimization of its anticancer activity. Additionally, the potential applications of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile in organic electronics and materials science warrant further investigation.
合成方法
The synthesis of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile involves the reaction between 4-methoxybenzoyl chloride and 2-aminothiophene-3-carbonitrile in the presence of anhydrous aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile as a yellow solid.
科学研究应用
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In materials science, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-12(8-10-14)17(23)18-16(21)15(11-20)19(25-18)22-13-5-3-2-4-6-13/h2-10,22H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDNKAURZBLNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)



![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)
